Aniline Ring Twist Angle: Conformational Planarity Comparison
In a head-to-head PCILO quantum mechanical study of four monosubstituted N-benzylideneanilines, the aniline ring twist angle (θN) for N-(4-nitrobenzylidene)aniline (target compound, CAS 785-80-8) was determined to be 30°, whereas the positional isomer N-benzylidene-4-nitroaniline (CAS 15257-41-3), which carries the nitro group on the aniline ring rather than the benzylidene ring, adopts a significantly more twisted conformation with θN = 60° [1]. This twofold difference in twist angle arises because the electron-withdrawing nitro group on the aniline ring destabilizes the planar conformation through electronic effects, while nitro substitution on the benzylidene ring preserves a more planar aniline orientation [1].
| Evidence Dimension | Aniline ring twist angle (θN) about the C–N bond |
|---|---|
| Target Compound Data | θN = 30° (N-(4-nitrobenzylidene)aniline, CAS 785-80-8) |
| Comparator Or Baseline | θN = 60° (N-benzylidene-4-nitroaniline, CAS 15257-41-3, positional isomer) |
| Quantified Difference | ΔθN = 30° (target is twofold more planar at the aniline ring) |
| Conditions | PCILO quantum mechanical calculations on isolated molecules; compared against experimental photoelectron spectroscopy results from Akaba et al. (1980) |
Why This Matters
The aniline ring twist angle directly controls the degree of π-orbital overlap across the imine bridge, which governs the compound's electronic absorption characteristics, first hyperpolarizability (β), and suitability as a nonlinear optical chromophore—making the 30° conformer of the target compound superior for applications requiring effective intramolecular charge transfer compared to the 60° positional isomer.
- [1] Patnaik, L. N.; Das, S. Conformations of Some Monosubstituted N-Benzylideneanilines. Bull. Chem. Soc. Jpn. 1987, 60, 4421-4423. doi:10.1246/bcsj.60.4421 View Source
